molecular formula C10H9ClO2 B8458337 5-Chloro-2,2-dimethyl-3-benzofuranone

5-Chloro-2,2-dimethyl-3-benzofuranone

Cat. No.: B8458337
M. Wt: 196.63 g/mol
InChI Key: YULGYUXEAKRUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,2-dimethyl-3-benzofuranone is a benzofuranone derivative characterized by a chlorine atom at the 5-position and two methyl groups at the 2,2-positions of the fused benzofuran ring system. Benzofuranones are structurally significant due to their aromaticity and electron-rich framework, which enable diverse pharmacological and chemical applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H9ClO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3

InChI Key

YULGYUXEAKRUNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(O1)C=CC(=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Benzofuranone Derivatives

Compound Name Substituents Key Functional Groups Bioactivity/Applications Physical/Chemical Data
This compound Cl at C5; 2,2-dimethyl groups Benzofuranone ring Inferred antimicrobial (based on benzofuranone core) Not explicitly reported
5-Chloro-3-methyl-2(5H)-furanone Cl at C5; methyl at C3 Furanone ring Atmospheric degradation studies IR band at 1825 cm⁻¹
Ascofuranone Cl at C5; 2,4-dihydroxy, 6-methyl Benzaldehyde moiety Antifungal, fungal metabolite Isolated from fungal strains
5-Chloro-2-(methylthio)-3(2H)-benzofuranone Cl at C5; methylthio at C2 Benzofuranone + thioether Limited commercial availability CAS: 51175-52-1
5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Cl at C5; 2,7-dimethyl; sulfonyl at C3 Benzofuran + sulfonyl group Antitumor, antimicrobial m.p. 426–427 K

Key Observations:

Substituent Effects on Bioactivity: The sulfonyl group in 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran enhances solubility and likely strengthens protein binding via polar interactions, contributing to its reported antitumor and antimicrobial activities . Ascofuranone’s dihydroxy and methyl substituents enable hydrogen bonding and hydrophobic interactions, critical for its antifungal properties .

Spectroscopic Properties: Chlorinated furanones like 5-chloro-3-methyl-2(5H)-furanone exhibit distinct IR absorption at 1825 cm⁻¹, attributed to carbonyl stretching. Similar bands may occur in the target compound, though dimethyl substituents could shift absorption frequencies due to electron-donating effects .

Synthetic Accessibility: Sulfonyl-substituted benzofuranones require multi-step synthesis involving oxidation (e.g., using 3-chloroperoxybenzoic acid) , whereas methylthio derivatives (e.g., 5-chloro-2-(methylthio)-3(2H)-benzofuranone) may involve nucleophilic substitution reactions. The target compound’s synthesis likely parallels these methods but with dimethylation at the 2-position.

Pharmacological and Industrial Relevance

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